molecular formula C9H6N2O B157840 1-Indanone, 2-diazo- CAS No. 1775-23-1

1-Indanone, 2-diazo-

Cat. No. B157840
CAS RN: 1775-23-1
M. Wt: 158.16 g/mol
InChI Key: UTWQHEUIFBZBTR-UHFFFAOYSA-N
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Description

1-Indanone, 2-diazo- is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a diazo ketone that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism Of Action

The mechanism of action of 1-Indanone, 2-diazo- is not fully understood, but it is believed that this compound undergoes a diazo transfer reaction with a carbonyl compound, resulting in the formation of a diazo ketone. This diazo ketone can then undergo various reactions, including cycloaddition and decomposition, which can lead to the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Indanone, 2-diazo- are not well understood, but it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Indanone, 2-diazo- in lab experiments include its ease of synthesis, its versatility as a reagent, and its potential applications in scientific research. The limitations of using this compound include its instability and potential toxicity.

Future Directions

There are several potential future directions for research involving 1-Indanone, 2-diazo-. These include the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the study of its mechanism of action and biochemical and physiological effects.
In conclusion, 1-Indanone, 2-diazo- is a unique compound that has potential applications in scientific research. Its synthesis, mechanism of action, and potential future directions for research make it an interesting topic for further study.

Synthesis Methods

The synthesis of 1-Indanone, 2-diazo- can be achieved using various methods, including the Wolff-Kishner reduction and the diazo transfer reaction. The Wolff-Kishner reduction involves the reduction of a carbonyl group to a methylene group using hydrazine and a strong base. The diazo transfer reaction involves the transfer of a diazo group from a diazo compound to a carbonyl compound, resulting in the formation of a diazo ketone.

Scientific Research Applications

1-Indanone, 2-diazo- has been studied extensively for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, as a precursor for the synthesis of various compounds, and as a probe for studying enzyme-catalyzed reactions.

properties

CAS RN

1775-23-1

Product Name

1-Indanone, 2-diazo-

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-diazo-3H-inden-1-one

InChI

InChI=1S/C9H6N2O/c10-11-8-5-6-3-1-2-4-7(6)9(8)12/h1-4H,5H2

InChI Key

UTWQHEUIFBZBTR-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C1=[N+]=[N-]

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=[N+]=[N-]

Other CAS RN

1775-23-1

synonyms

2-diazo-1-indanone

Origin of Product

United States

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